(4-METHOXY-3-NITROPHENYL)(PIPERIDINO)METHANONE
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Overview
Description
(4-METHOXY-3-NITROPHENYL)(PIPERIDINO)METHANONE is an organic compound that features a methoxy group, a nitro group, and a piperidino group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-METHOXY-3-NITROPHENYL)(PIPERIDINO)METHANONE can be achieved through several synthetic routes. One common method involves the nitration of p-methoxyacetophenone to produce 4’-Methoxy-3’-nitroacetophenone . This intermediate can then undergo further reactions to introduce the piperidino group.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale nitration and subsequent functionalization reactions. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(4-METHOXY-3-NITROPHENYL)(PIPERIDINO)METHANONE undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The methoxy group can be demethylated to form a hydroxyl group.
Substitution: The piperidino group can be substituted with other amines or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Reducing agents: Such as Raney nickel for reductive methylation.
Oxidizing agents: For converting the nitro group to other functional groups.
Catalysts: Such as palladium for catalytic hydrogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reductive methylation of 4’-Methoxy-3’-nitroacetophenone can yield dimethylamino compounds .
Scientific Research Applications
Chemistry
In chemistry, (4-METHOXY-3-NITROPHENYL)(PIPERIDINO)METHANONE is used as an intermediate in the synthesis of various organic compounds
Biology and Medicine
In biology and medicine, this compound is studied for its potential pharmacological properties. The presence of the piperidino group suggests possible interactions with biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its reactivity and functional group compatibility make it suitable for various applications.
Mechanism of Action
The mechanism of action of (4-METHOXY-3-NITROPHENYL)(PIPERIDINO)METHANONE involves its interaction with molecular targets through its functional groups. The piperidino group can interact with biological receptors, while the nitro and methoxy groups can undergo metabolic transformations. These interactions and transformations contribute to the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
- 4’-Methoxy-3’-nitroacetophenone
- (4-Methoxyphenyl)(4-nitrophenyl)methanone
- Methoxy(4-nitrophenyl)methanol
Uniqueness
(4-METHOXY-3-NITROPHENYL)(PIPERIDINO)METHANONE is unique due to the presence of the piperidino group, which is not commonly found in similar compounds. This group enhances its potential for biological activity and makes it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
(4-methoxy-3-nitrophenyl)-piperidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O4/c1-19-12-6-5-10(9-11(12)15(17)18)13(16)14-7-3-2-4-8-14/h5-6,9H,2-4,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKLFMIQMRQAMRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCCCC2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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